6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride

Catalog No.
S13983403
CAS No.
M.F
C7H6Cl2FNO2
M. Wt
226.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3-chloro-2-fluorobenzoic acid hydrochlorid...

Product Name

6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride

IUPAC Name

6-amino-3-chloro-2-fluorobenzoic acid;hydrochloride

Molecular Formula

C7H6Cl2FNO2

Molecular Weight

226.03 g/mol

InChI

InChI=1S/C7H5ClFNO2.ClH/c8-3-1-2-4(10)5(6(3)9)7(11)12;/h1-2H,10H2,(H,11,12);1H

InChI Key

QWIFKPKZLNGWEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)Cl.Cl

6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride is an organic compound characterized by its distinct functional groups, including an amino group, a chloro group, and a fluoro group attached to a benzoic acid structure. Its chemical formula is C7_7H6_6ClFNO2_2·HCl, and it has a molecular weight of approximately 195.58 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The chloro and fluoro groups can be replaced by nucleophiles under specific conditions, allowing for the synthesis of derivatives with varying properties.
  • Hydrolysis: The hydrochloride form can be hydrolyzed to yield the free acid, which can further participate in reactions.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds in organic synthesis.

The specific reaction conditions often involve the use of bases or catalysts to facilitate these transformations.

Research indicates that 6-amino-3-chloro-2-fluorobenzoic acid hydrochloride may possess significant biological activity. Compounds with similar structures have been studied for their potential as enzyme inhibitors, particularly in cancer research. For instance, modifications of related compounds have shown promising results as inhibitors of murine double minute 2 protein, which plays a role in tumor progression . The presence of the amino group allows for hydrogen bonding interactions with biological targets, enhancing its efficacy.

The synthesis of 6-amino-3-chloro-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions:

  • Nitration: Starting from 3-chloro-2-fluorobenzoic acid, nitration introduces a nitro group at the desired position.
  • Reduction: The nitro group is reduced to an amino group using reducing agents such as palladium on carbon under hydrogen atmosphere.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve high purity.

In industrial settings, continuous flow reactors are often employed to enhance safety and control over reaction conditions.

The compound finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its potential biological activity.
  • Materials Science: Its unique structure makes it suitable for developing new materials and ligands in coordination chemistry.
  • Research: It is utilized in biochemical studies to explore enzyme interactions and mechanisms.

Interaction studies involving 6-amino-3-chloro-2-fluorobenzoic acid hydrochloride focus on its binding affinity to various biological targets. For example, studies have demonstrated that similar compounds can inhibit specific proteins involved in cancer cell proliferation . The halogen substituents contribute to enhanced binding properties through halogen bonding interactions.

Several compounds share structural similarities with 6-amino-3-chloro-2-fluorobenzoic acid hydrochloride. These include:

Compound NameKey Features
3-Chloro-2-fluorobenzoic acidLacks the amino group; less reactive
6-Amino-2-chloro-3-fluorobenzoic acidSimilar amino substitution but different positioning
Methyl 6-amino-3-chloro-2-fluorobenzoateEster derivative; altered solubility and reactivity
6-tert-butoxycarbonylamino-3-chloro-2-fluorobenzoic acidProtected amino group; increased stability

Uniqueness: The uniqueness of 6-amino-3-chloro-2-fluorobenzoic acid hydrochloride lies in its combination of functional groups that provide a balance between reactivity and stability. This makes it an invaluable intermediate for synthesizing complex molecules and exploring new therapeutic avenues. Its ability to engage in diverse

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

224.9759620 g/mol

Monoisotopic Mass

224.9759620 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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